N-(2-((2-cyanoethyl)thio)phenyl)-2-(2,4-dichlorophenoxy)acetamide
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Description
N-(2-((2-cyanoethyl)thio)phenyl)-2-(2,4-dichlorophenoxy)acetamide is a useful research compound. Its molecular formula is C17H14Cl2N2O2S and its molecular weight is 381.27. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Characterization
- Synthesis Processes : The compound N-Phenyl-2,2-di(4-chlorophenoxy)acetamide, a related compound, was synthesized using 4-chlorophenol and N-phenyl dichloroacetamide. Optimal conditions for its synthesis were identified, including a reaction temperature of 80°C and a reaction time of 4 hours (Tao Jian-wei, 2009).
- X-ray Powder Diffraction Data : Derivatives of N-aryl-2,4-dichlorophenoxyacetamide, including compounds with potential as pesticides, were characterized using X-ray powder diffraction. This characterization provides essential information for further applications in scientific research (E. Olszewska, S. Pikus, B. Tarasiuk, 2008).
Potential Applications in Agriculture and Medicine
- Herbicide Metabolism : Initial metabolism of acetochlor, a chloroacetamide herbicide, was studied in various plant species, indicating its conversion to thioether conjugates. This study helps understand the selective phytotoxicity of such herbicides (E. J. Breaux, 1987).
- Anticancer Potential : Research into N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and related compounds has shown potential anticancer activities. These findings are significant for developing new therapeutic agents (Gopal Sharma et al., 2018).
Exploration of Chemical Properties
- Structural Analysis : Studies on compounds like N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)-2-carboxamide-1H-indole provided insights into their structural and molecular properties, which are vital for various scientific applications, including drug design (F. H. Al-Ostoot et al., 2020).
- Antioxidant Properties : Research into 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives highlighted their significant antioxidant activity. Such studies contribute to the development of new antioxidant agents (C. Gopi, M. Dhanaraju, 2020).
Properties
IUPAC Name |
N-[2-(2-cyanoethylsulfanyl)phenyl]-2-(2,4-dichlorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O2S/c18-12-6-7-15(13(19)10-12)23-11-17(22)21-14-4-1-2-5-16(14)24-9-3-8-20/h1-2,4-7,10H,3,9,11H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNOYYFYNJWUORZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)SCCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.